molecular formula C20H17ClFN3O4 B1589213 N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine CAS No. 379230-38-3

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

Cat. No. B1589213
M. Wt: 417.8 g/mol
InChI Key: PVOAJSAAENFMPF-UHFFFAOYSA-N
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Patent
US08304417B2

Procedure details

4-(6-Chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (0.5 g) was added to a stirred mixture of potassium hydroxide (0.168 g), 1-(2-hydroxyethyl)-4-methylpiperazine (0.69 g) and di-(2-methoxyethyl)ether (10 ml) that had been warmed to 120° C. and the resultant reaction mixture was heated to 120° C. for 12 hours. The reaction mixture was cooled to ambient temperature, acidified to pH 1 to 3 by the addition of 1M aqueous hydrochloric acid (9 ml) and washed with isopropyl acetate (20 ml). The aqueous solution was stirred and basified to pH 13 to 14 by the addition of 2M aqueous sodium hydroxide (5 ml). After 10 minutes, water (22 ml) was added and the mixture was stirred for 2 hours to allow precipitation of a solid to finish. The mixture was cooled to 10° C. and filtered. The resultant solid was washed with water (20 ml) and dried in vacuo at 40° C. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline (0.47 g, 92.5% purity by HPLC using Method B, retention time 7.3 minutes); NMR Spectrum: (CDCl3) 1.65 (br s, 3H), 1.9-2.05 (m, 2H), 2.2-2.3 (m, 2H), 2.31 (s, 3H), 2.4-2.8 (m, 8H), 2.9 (m, 2H), 3.6-3.7 (m, 2H), 3.95-4.05 (m, 2H), 4.2-4.25 (m, 2H), 4.8 (m, 1H), 6.05 (s, 2H), 6.55 (s, 1H), 6.75 (d, 1H), 6.85 (s, 1H), 7.0 (d, 1H), 8.55 (s, 1H), 9.25 (s, 1H).
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][C:15](F)=[CH:16][C:17]=3[O:19][CH:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[N:12]=[CH:11][N:10]=2)=[C:6]2[O:27][CH2:28][O:29][C:5]2=[CH:4][CH:3]=1.[OH-].[K+].[OH:32][CH2:33][CH2:34][N:35]1[CH2:40][CH2:39][N:38]([CH3:41])[CH2:37][CH2:36]1.Cl>COCCOCCOC>[Cl:1][C:2]1[C:7]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([O:32][CH2:33][CH2:34][N:35]4[CH2:40][CH2:39][N:38]([CH3:41])[CH2:37][CH2:36]4)=[CH:16][C:17]=3[O:19][CH:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[N:12]=[CH:11][N:10]=2)=[C:6]2[O:27][CH2:28][O:29][C:5]2=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)F)OCO2
Name
Quantity
0.168 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.69 g
Type
reactant
Smiles
OCCN1CCN(CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The aqueous solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 120° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
washed with isopropyl acetate (20 ml)
ADDITION
Type
ADDITION
Details
basified to pH 13 to 14 by the addition of 2M aqueous sodium hydroxide (5 ml)
ADDITION
Type
ADDITION
Details
water (22 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
precipitation of a solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resultant solid was washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)OCCN1CCN(CC1)C)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.